molecular formula C6H9NO2 B14465783 2-Ethyl-5-methoxy-1,3-oxazole CAS No. 67567-56-0

2-Ethyl-5-methoxy-1,3-oxazole

Cat. No.: B14465783
CAS No.: 67567-56-0
M. Wt: 127.14 g/mol
InChI Key: WYIXUGFRSKZTBQ-UHFFFAOYSA-N
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Description

2-Ethyl-5-methoxy-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methoxy-1,3-oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction typically occurs at room temperature and involves the formation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and yield of the synthesis process. For example, the use of manganese dioxide packed in a reactor column allows for the continuous production of oxazoles .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methoxy-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex oxazole derivatives.

    Substitution: It can undergo substitution reactions at the nitrogen or carbon atoms in the ring.

    Cyclization: The formation of oxazole rings from precursor molecules through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Manganese dioxide, bromotrichloromethane.

    Cyclization agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®.

    Substitution reagents: Various halides and nucleophiles.

Major Products

The major products formed from these reactions include substituted oxazoles, which can have various functional groups attached to the ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-Ethyl-5-methoxy-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methoxy-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethyl-5-methoxy-1,3-oxazole include:

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl and methoxy groups can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

CAS No.

67567-56-0

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-ethyl-5-methoxy-1,3-oxazole

InChI

InChI=1S/C6H9NO2/c1-3-5-7-4-6(8-2)9-5/h4H,3H2,1-2H3

InChI Key

WYIXUGFRSKZTBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(O1)OC

Origin of Product

United States

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